

# Application Notes & Protocols: 1D and 2D NMR Spectroscopic Analysis of Parvifolixanthone A

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## Compound of Interest

Compound Name: Parvifolixanthone A

Cat. No.: B161272

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These application notes provide a detailed protocol and data interpretation guide for the structural elucidation of **Parvifolixanthone A**, a representative pyranoxanthone, using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The following sections detail the experimental procedures, present the comprehensive NMR data in a structured format, and illustrate the key correlations that are crucial for its structural assignment.

## Spectroscopic Data of Parvifolixanthone A

The structural elucidation of **Parvifolixanthone A** was achieved through a comprehensive analysis of its 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, and HMBC) NMR spectra. The data presented below were acquired in  $\text{CDCl}_3$ .

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data

The chemical shifts ( $\delta$ ) for both proton ( $^1\text{H}$ ) and carbon ( $^{13}\text{C}$ ) nuclei are summarized in Table 1. The assignments are supported by 2D NMR correlation data.

Table 1.  $^1\text{H}$  (500 MHz) and  $^{13}\text{C}$  (125 MHz) NMR Data for **Parvifolixanthone A** in  $\text{CDCl}_3$ .

Position	$\delta C$ (ppm)	$\delta H$ (ppm), mult. (J in Hz)
2	103.2	6.25, s
3	157.5	-
4	93.8	6.22, s
4a	155.8	-
5	143.8	-
6	137.9	-
7	121.7	7.45, d (8.5)
8	117.4	6.85, d (8.5)
8a	122.9	-
9	180.5	-
9a	104.2	-
10a	151.1	-
1'	78.1	-
2'	28.1	1.45, s
3'	28.1	1.45, s
4'	115.8	6.65, d (10.0)
5'	126.9	5.55, d (10.0)
3-OH	-	13.20, s
5-OH	-	-
6-OCH <sub>3</sub>	62.3	3.95, s

## Key 2D NMR Correlations

The structural backbone and the positions of the substituents were confirmed using Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY)

experiments.

Table 2. Key HMBC and COSY Correlations for **Parvifolixanthone A**.

Proton(s)	HMBC Correlations ( $^1\text{H} \rightarrow ^{13}\text{C}$ )	COSY Correlations ( $^1\text{H} \leftrightarrow ^1\text{H}$ )
H-2 (6.25)	C-3, C-4, C-4a, C-9a	-
H-4 (6.22)	C-2, C-3, C-4a, C-10a	-
H-7 (7.45)	C-5, C-6, C-8a, C-9	H-8
H-8 (6.85)	C-6, C-7, C-9, C-10a	H-7
H-2' (1.45)	C-1', C-3', C-4'	-
H-3' (1.45)	C-1', C-2', C-4'	-
H-4' (6.65)	C-1', C-5'	H-5'
H-5' (5.55)	C-4'	H-4'
3-OH (13.20)	C-2, C-3, C-4	-
6-OCH <sub>3</sub> (3.95)	C-6	-

## Experimental Protocols

### Sample Preparation

- Weigh approximately 5-10 mg of purified **Parvifolixanthone A**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

### NMR Data Acquisition

All NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer equipped with a 5 mm cryoprobe.

- $^1\text{H}$  NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Spectral Width: 12 ppm
  - Acquisition Time: 2.73 s
  - Relaxation Delay: 1.0 s
- $^{13}\text{C}$  NMR:
  - Pulse Program: zgpg30
  - Number of Scans: 1024
  - Spectral Width: 240 ppm
  - Acquisition Time: 1.09 s
  - Relaxation Delay: 2.0 s
- COSY:
  - Pulse Program: cosygpqf
  - Number of Scans: 4
  - Data Points: 2048 (F2) x 256 (F1)
  - Spectral Width: 12 ppm in both dimensions
- HSQC:
  - Pulse Program: hsqcedetgpsisp2.3
  - Number of Scans: 8

- Data Points: 2048 (F2) x 256 (F1)
- Spectral Width: 12 ppm (F2), 165 ppm (F1)
- $^1\text{JCH}$  Coupling Constant: Optimized for 145 Hz
- HMBC:
  - Pulse Program: hmbcgpndqf
  - Number of Scans: 16
  - Data Points: 2048 (F2) x 256 (F1)
  - Spectral Width: 12 ppm (F2), 220 ppm (F1)
  - Long-range Coupling Constant: Optimized for 8 Hz

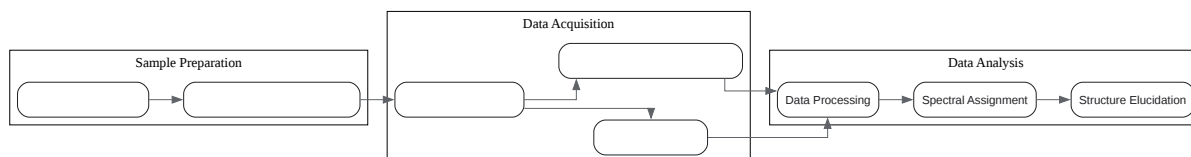
## Data Processing

All spectra were processed using Bruker TopSpin 3.2 software. The Free Induction Decays (FIDs) were Fourier transformed after applying an exponential window function (line broadening of 0.3 Hz for  $^1\text{H}$  and 1.0 Hz for  $^{13}\text{C}$ ). Phase and baseline corrections were applied manually.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic analysis of **Parvifolixanthone A**.



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Caption: Workflow for NMR Analysis of **Parvifolixanthone A**.

## Key HMBC and COSY Correlations

This diagram visualizes the key long-range (HMBC) and through-bond (COSY) correlations that were instrumental in assembling the structure of **Parvifolixanthone A**.

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